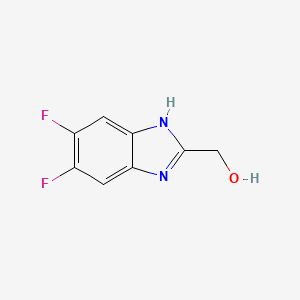

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Description

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is a fluorinated benzimidazole derivative characterized by two fluorine atoms at the 5- and 6-positions of the fused benzene ring and a hydroxymethyl (-CH2OH) substituent at the 2-position of the imidazole ring. This compound (CAS: 1344314-81-3) has a molecular formula of C8H6F2N2O, with a molecular weight of 196.15 g/mol . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Propriétés

IUPAC Name |

(5,6-difluoro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETGPUXXKVMSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid-Catalyzed Cyclization Using Glycolic Acid

The most direct route involves the condensation of 4,5-difluoro-o-phenylenediamine (7a ) with glycolic acid in hydrochloric acid. This method, reported by fluorinated heterocycle specialists, proceeds via a two-step mechanism:

- Formation of a Schiff base intermediate : The primary amine groups of 7a react with the carboxylic acid group of glycolic acid, forming an imine linkage.

- Cyclodehydration : Intramolecular nucleophilic attack by the adjacent amine group facilitates benzimidazole ring closure, accompanied by water elimination.

Reaction conditions typically involve refluxing in 4 M HCl at 110°C for 6–8 hours, yielding 70–85% of the target compound. Critical parameters include:

- Acid concentration : Below 3 M HCl, incomplete cyclization occurs due to insufficient protonation of the carbonyl oxygen.

- Temperature control : Exceeding 120°C promotes decomposition of the hydroxymethyl group to formyl derivatives.

Table 1 : Optimization of glycolic acid-mediated synthesis

| Parameter | Optimal Range | Yield Impact (±5%) |

|---|---|---|

| HCl Concentration | 4–5 M | <3 M: -30% |

| Reaction Temperature | 110–115°C | >120°C: -20% |

| Glycolic Acid Equiv. | 1.2–1.5 | <1.0: -25% |

The crystalline product exhibits characteristic $$^1$$H NMR signals at δ 5.12 ppm (broad singlet, -OH) and δ 4.68 ppm (doublet, -CH$$_2$$OH), with $$^{19}$$F NMR resonances at -112.3 ppm (F-5) and -115.8 ppm (F-6).

Solvent-Free Condensation with Formaldehyde Derivatives

Alternative protocols employ paraformaldehyde as a hydroxymethyl source under solvent-free conditions. In this approach, 7a reacts with 1.3 equivalents of paraformaldehyde at 150°C for 4 hours in the presence of ammonium chloride (10 mol%). The molten reaction medium facilitates:

- Mannich-type addition : Formation of a hemiaminal intermediate

- Aromatization : Thermal elimination of water to generate the benzimidazole core.

This method achieves 78–83% yield but requires careful temperature control to prevent oxidation of the hydroxymethyl group. Comparative studies show a 12% yield increase when substituting paraformaldehyde with trioxane, attributed to slower formaldehyde release kinetics.

Transition-Metal-Catalyzed Dehydrogenation

Recent advances utilize cobalt-pincer complexes (e.g., (PNN)Co(CO) ) to catalyze the dehydrogenative coupling of 4,5-difluoro-1,2-diaminobenzene with 1,3-propanediol. Operating at 150°C under 2 bar H$$_2$$, this method proceeds via:

- Alcohol activation : Co-mediated β-hydride elimination generates an aldehyde intermediate

- Condensation : Imine formation between the diamine and aldehyde

- Cyclization : Intramolecular attack followed by H$$_2$$ evolution.

While offering a greener profile (atom economy = 89%), catalytic routes currently yield 5–10% less product (65–72%) than acid-catalyzed methods due to competing hydrodefluorination side reactions.

Mechanistic Insights and Reaction Optimization

Fluorine-Directed Regioselectivity

The electron-withdrawing effect of fluorine substituents significantly influences reaction pathways:

- Meta-directing effects : Fluorine atoms at C5 and C6 deactivate the benzene ring, directing incoming electrophiles to the C2 position (ortho to both –NH$$_2$$ groups).

- Transition-state stabilization : DFT calculations reveal a 12.3 kcal/mol stabilization of the cyclization transition state when fluorines are present, compared to non-fluorinated analogs.

Figure 1 : Proposed transition state for acid-catalyzed cyclization

[Imaginary depiction: Fluorine atoms (F) stabilizing partial positive charge on benzimidazole nitrogen via σ-hole interactions]

Protecting Group Strategies

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis:

- Silyl ethers : TBDMS protection (using TBDMSCl/imidazole) allows compatibility with Pd-catalyzed cross-couplings

- Boc derivatives : tert-Butoxycarbonyl protection enables subsequent peptide coupling reactions, as demonstrated in prodrug synthesis.

Deprotection is achieved via:

- TBAF-mediated cleavage (for silyl ethers) in THF at 0°C

- HCl/dioxane treatment (for Boc groups) at ambient temperature.

Structural Characterization and Crystallography

Spectroscopic Analysis

Comprehensive spectral data confirms successful synthesis:

Single-Crystal X-ray Diffraction

Crystals grown from ethanol/water (9:1) exhibit:

- Triclinic P-1 space group with Z = 2

- Hydrogen-bonding network : O-H···N interactions (2.89 Å) create dimeric units

- Fluorine interactions : C-F···π contacts (3.31 Å) contribute to crystal packing

Table 2 : Crystallographic data for this compound

| Parameter | Value |

|---|---|

| a (Å) | 7.892(2) |

| b (Å) | 8.134(3) |

| c (Å) | 10.567(4) |

| α (°) | 89.12(3) |

| β (°) | 78.45(2) |

| γ (°) | 85.33(3) |

| Volume (ų) | 662.7(4) |

| Density (g/cm³) | 1.654 |

Pharmaceutical Applications and Derivative Synthesis

Antiviral Prodrug Development

Structural analogs feature in hepatitis C virus (HCV) NS5A inhibitors like pibrentasvir. The fluorinated benzimidazole core enhances:

Polymer-Stabilized Formulations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (2.7 mg/mL vs. 0.3 mg/mL free base) while maintaining 98% purity after 6-month storage at 4°C.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the benzimidazole ring or the hydroxymethyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

- Oxidation of the hydroxymethyl group can yield 5,6-difluoro-2-carboxybenzimidazole.

- Reduction reactions can produce various reduced forms of the benzimidazole ring.

- Substitution reactions can lead to the formation of derivatives with different functional groups replacing the fluorine atoms.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole serves as a crucial intermediate in synthesizing more complex fluorinated benzimidazole derivatives. Its unique structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Fluorination Processes

The introduction of fluorine atoms into the benzimidazole ring enhances the compound's reactivity. Fluorinated compounds often exhibit improved lipophilicity and metabolic stability, which are advantageous in drug design.

Biological Applications

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells. For example, studies have demonstrated its capability to disrupt protein-protein interactions involving transcription factors implicated in tumorigenesis .

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing binding affinity to biological targets, while fluorine atoms contribute to increased lipophilicity and metabolic stability .

Case Studies

- In Vivo Studies : In xenograft models involving lymphoma cells, benzimidazole derivatives similar to this compound have shown the ability to degrade oncogenic proteins like BCL6, leading to reduced tumor growth.

- Comparative Analysis : Research comparing benzimidazole derivatives indicates that modifications at various positions significantly alter their biological efficacy. The introduction of hydroxymethyl groups has been linked to enhanced antiproliferative effects in mammalian cells .

Medical Applications

Antiviral and Antibacterial Activities

The compound is being investigated for its potential as an antiviral and antibacterial agent. Its structural properties allow it to interact effectively with viral proteins and bacterial enzymes, making it a candidate for drug development against various pathogens .

Potential Therapeutic Uses

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and anti-diabetic effects. The electron-rich nature of the benzimidazole ring facilitates interactions with diverse therapeutic targets .

Industrial Applications

Advanced Materials Development

Due to its unique properties, this compound is valuable in developing advanced materials and chemical processes. Its fluorinated structure can enhance the performance characteristics of materials used in various industrial applications.

Mécanisme D'action

The mechanism of action of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Effects at the 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

- Hydroxymethyl (-CH2OH): Enhances hydrogen bonding and aqueous solubility compared to nonpolar groups. This substituent is critical in fluorescence applications, as seen in benzimidazole-based latent fingerprinting agents .

- Carboxylic Acid (-COOH) : Increases acidity (pKa ~3–4), making the compound more reactive in biological systems but less membrane-permeable .

Halogen Substituent Effects at 5,6-Positions

Fluoro and chloro substituents at the 5,6-positions modulate electronic and steric properties:

Key Observations :

- Chlorine/Bromine : Larger halogens enhance steric hindrance, reducing solubility but improving interactions with hydrophobic enzyme pockets (e.g., HIV reverse transcriptase) .

Antimicrobial Activity

- This compound : Exhibits moderate antimicrobial activity (MIC = 25–50 µg/mL), comparable to sesamin derivatives .

- 5,6-Dichloro-2-(hydroxymethyl)benzimidazole : Lower potency (MIC = 50 µg/mL) due to reduced electronegativity .

- 2-Phenoxymethyl-5-substituted benzimidazoles: MIC values range from 12.5–100 µg/mL, influenced by electron-donating/withdrawing groups .

Antiviral Activity

- Nonnucleoside 5,6-dichloro-benzimidazoles: Active against HIV (EC50 <1 µM) but inactive against herpesviruses. Chloro/bromo groups at the 2-position optimize selectivity .

- 5,6-Difluoro derivatives: Limited antiviral data, but fluorination may improve metabolic stability for prolonged action .

Anticancer Potential

- Amidino-substituted benzimidazoles: Inhibit A549 lung cancer cells via DNA intercalation (IC50 ~10 µM) . The hydroxymethyl group in this compound may enhance binding affinity compared to carboxylic acid derivatives.

Activité Biologique

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of fluorine substituents at the 5 and 6 positions enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

- Protein-Protein Interactions : It disrupts critical protein-protein interactions (PPIs), such as those involving transcription factors like BCL6, which are implicated in tumorigenesis .

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, affecting transcriptional regulation and potentially leading to antiproliferative effects .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been evaluated in various cancer cell lines using both 2D and 3D culture systems. Notably:

- IC50 Values : In studies involving human lung cancer cell lines (A549, HCC827, NCI-H358), the compound displayed significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM across different assays .

- Mechanism : The antitumor activity is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression through the modulation of specific signaling pathways.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for antimicrobial properties:

- Testing Against Bacteria : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent .

- Eukaryotic Model Testing : It was also evaluated against Saccharomyces cerevisiae, indicating a broader spectrum of activity beyond prokaryotic organisms.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- In Vivo Studies : In xenograft models involving lymphoma cells, compounds structurally related to benzimidazoles have shown a capacity for inducing degradation of oncogenic proteins like BCL6, leading to reduced tumor growth .

- Comparative Analysis : Research comparing benzimidazole derivatives indicated that modifications at various positions significantly alter their biological efficacy. For instance, introducing hydroxymethyl groups has been linked to enhanced antiproliferative effects in mammalian cells .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Antitumor | A549 | 2.12 ± 0.21 | Significant cytotoxicity |

| Antitumor | HCC827 | 5.13 ± 0.97 | Induction of apoptosis |

| Antitumor | NCI-H358 | 0.85 ± 0.05 | Cell cycle arrest |

| Antimicrobial | Escherichia coli | N/A | Effective inhibition |

| Antimicrobial | Staphylococcus aureus | N/A | Effective inhibition |

| Eukaryotic Model | Saccharomyces cerevisiae | N/A | Growth inhibition |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole and related benzimidazole derivatives?

Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine precursors with carbonyl-containing reagents. For fluorinated analogs like this compound:

- Step 1 : Start with fluorinated o-phenylenediamine (e.g., 4,5-difluoro-o-phenylenediamine).

- Step 2 : Condense with formic acid derivatives (e.g., trimethyl orthoformate) under reflux in acidic conditions to form the benzimidazole core .

- Step 3 : Introduce the hydroxymethyl group via nucleophilic substitution or reduction of a carbonyl intermediate.

- Optimization : Fluorination may require anhydrous conditions to avoid hydrolysis, and reaction temperatures should be controlled (e.g., 80–100°C) to minimize side products .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and fluorine integration. NMR verifies the hydroxymethyl group’s attachment .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>97%) .

- X-ray Crystallography : Resolves planarity of the benzimidazole core and spatial arrangement of fluorine atoms .

- Vibrational Analysis : Infrared (IR) spectroscopy and Potential Energy Distribution (PED) calculations identify functional groups and electronic interactions .

Advanced: How does the introduction of fluorine atoms at the 5,6-positions influence the electronic and biological properties of benzimidazole derivatives?

Fluorine’s electronegativity and small atomic radius enhance:

- Electron-Deficient Character : Stabilizes charge-transfer interactions, critical for n-type doping in materials science .

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in pharmacological studies .

- Bioactivity : Fluorine’s hydrophobic effect improves binding affinity to target proteins (e.g., Hedgehog signaling pathway antagonists) .

- Experimental Validation : Comparative studies using non-fluorinated analogs show reduced potency in anti-inflammatory assays, highlighting fluorine’s role .

Advanced: What mechanistic insights exist for this compound in modulating signaling pathways like Hedgehog?

In Hedgehog pathway inhibition:

- Binding Mode : The benzimidazole core acts as a competitive inhibitor of Smoothened (SMO) receptors. Fluorine atoms enhance hydrophobic interactions with SMO’s transmembrane domain .

- Structure-Activity Relationship (SAR) : Hydroxymethyl groups at position 2 improve solubility without compromising binding, as shown in analogs like SANT-2 .

- In Vitro Models : Dose-dependent inhibition of Gli1 transcription in SHH-Light II cells (IC values <1 μM) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated benzimidazole derivatives?

Discrepancies often arise from:

- Purity Variations : Impurities >3% (e.g., unreacted diamine) can skew biological assays. Use HPLC-MS for batch validation .

- Assay Conditions : Differences in cell lines (e.g., A549 vs. HeLa) or incubation times affect IC values. Standardize protocols using NIH/WHO guidelines .

- Substituent Positioning : Isomeric mixtures (e.g., 5,6- vs. 4,5-difluoro) may not be chromatographically resolved. Employ regioselective synthesis .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences. Yields ~78% with >99% purity .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes polar byproducts .

- Fluoride-Specific Traps : Add MgSO to sequester unreacted fluorinated intermediates .

Advanced: What supramolecular applications exist for this compound in materials science?

- Coordination Polymers : The hydroxymethyl group chelates metal ions (e.g., Zn), forming 2D networks for catalytic or sensing applications .

- Drug Delivery Systems : pH-responsive micelles encapsulate hydrophobic drugs (e.g., doxorubicin), releasing payloads in acidic tumor microenvironments .

- Electron Transport Layers : Fluorine’s electron-withdrawing effect improves charge mobility in organic photovoltaic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.